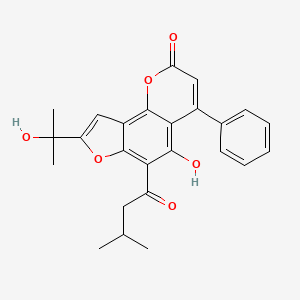

Ochrocarpin B

Description

Ochrocarpin B is a cytotoxic coumarin derivative first isolated from the bark of Ochrocarpos punctatus. It belongs to the benzoylated 4-phenylcoumarin class, characterized by a coumarin core substituted with a phenyl group at the C-4 position and a benzoyl moiety at varying positions (e.g., C-6, C-8) . Its structural uniqueness lies in the prenylated side chain, which contributes to its bioactivity. This compound exhibits potent cytotoxicity against ovarian cancer cell lines, positioning it as a candidate for anticancer drug development .

Properties

Molecular Formula |

C25H24O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

5-hydroxy-8-(2-hydroxypropan-2-yl)-6-(3-methylbutanoyl)-4-phenylfuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C25H24O6/c1-13(2)10-17(26)21-22(28)20-15(14-8-6-5-7-9-14)12-19(27)31-23(20)16-11-18(25(3,4)29)30-24(16)21/h5-9,11-13,28-29H,10H2,1-4H3 |

InChI Key |

LCBIHGVAJHDTOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C(=CC(=O)O3)C4=CC=CC=C4)C=C(O2)C(C)(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Ochrocarpin B shares a 4-phenylcoumarin backbone with analogs such as Ochrocarpin G (6) , Ochrocarpin H (10) , Ochrocarpin I (11) , and Pedilanthocoumarin B (7) . Key structural distinctions arise from:

- Benzoyl Substitution Position : Ochrocarpin G (6) has a benzoyl group at C-8, evidenced by a red-shifted UV absorption (λmax 298 nm) compared to typical C-6-substituted coumarins (λmax ~222 nm) . In contrast, this compound’s benzoyl position remains unspecified but likely differs based on bioactivity divergence.

- Prenylation : this compound contains a prenyl group, absent in Ochrocarpin I (11), which instead features a hydroxylated side chain .

- Molecular Weight : Ochrocarpin I (11) has a lower molecular weight ([M + H]+ m/z 427) compared to Ochrocarpin G (6) ([M + H]+ m/z 447), indicating differences in substituents .

Table 1: Structural and Spectroscopic Comparison

Research Findings and Implications

- Spectroscopic Signatures : The UV red shift in Ochrocarpin G (6) (λmax 298 nm) correlates with its rare C-8 benzoyl substitution, a feature absent in this compound .

- Bioactivity Divergence: Despite shared scaffolds, minor structural changes drastically alter bioactivity. For example, prenylation in this compound may enhance membrane permeability, amplifying cytotoxicity .

- Synthetic Potential: The stability of [M + H]+ ions in LC-MS profiles (e.g., m/z 447 for Ochrocarpin G) aids in rapid dereplication of analogs for drug discovery .

Q & A

Q. How can researchers optimize experimental conditions to mitigate this compound’s instability in aqueous solutions?

- Methodological Answer : Stability studies (e.g., forced degradation under UV, pH variations) identify degradation pathways. Formulation with cyclodextrins or liposomal encapsulation improves solubility and stability. Real-time stability monitoring via HPLC is critical .

Q. What controls are essential in assays measuring this compound’s antioxidant activity to avoid false positives?

- Methodological Answer : Include positive controls (e.g., ascorbic acid), negative controls (solvent-only), and interference controls (e.g., chelating agents for metal ions). Validate assays like DPPH or FRAP with dose-response curves and confirm results using orthogonal methods (e.g., ORAC assay) .

Reporting and Reproducibility

Q. Q. What minimal data should be reported to ensure reproducibility of this compound’s in vitro bioactivity studies?

- Methodological Answer : Follow MIAME or ARRIVE guidelines: disclose compound purity (≥95%), cell line authentication, passage number, assay incubation time, and vehicle controls. Provide raw data (e.g., absorbance values) in supplementary materials .

Q. How can researchers address batch-to-batch variability in natural-source-derived this compound?

- Methodological Answer : Standardize extraction protocols and use chemical fingerprinting (HPLC-DAD) to qualify each batch. Collaborative studies across labs can identify critical quality attributes (CQAs) affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.